2-Azabicyclo[3.1.0]hexane-2,3-dicarboxylic acid, 2-(1,1-dimethylethyl) ester, (1R,3S,5R)- 2-Azabicyclo[3.1.0]hexane-2,3-dicarboxylic acid, 2-(1,1-dimethylethyl) ester, (1R,3S,5R)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC16583147
InChI: InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-7-4-6(7)5-8(12)9(13)14/h6-8H,4-5H2,1-3H3,(H,13,14)/p-1/t6-,7-,8+/m1/s1
SMILES:
Molecular Formula: C11H16NO4-
Molecular Weight: 226.25 g/mol

2-Azabicyclo[3.1.0]hexane-2,3-dicarboxylic acid, 2-(1,1-dimethylethyl) ester, (1R,3S,5R)-

CAS No.:

Cat. No.: VC16583147

Molecular Formula: C11H16NO4-

Molecular Weight: 226.25 g/mol

* For research use only. Not for human or veterinary use.

2-Azabicyclo[3.1.0]hexane-2,3-dicarboxylic acid, 2-(1,1-dimethylethyl) ester, (1R,3S,5R)- -

Specification

Molecular Formula C11H16NO4-
Molecular Weight 226.25 g/mol
IUPAC Name (1R,3S,5R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylate
Standard InChI InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-7-4-6(7)5-8(12)9(13)14/h6-8H,4-5H2,1-3H3,(H,13,14)/p-1/t6-,7-,8+/m1/s1
Standard InChI Key VXIIZQXOIDYWBS-PRJMDXOYSA-M
Isomeric SMILES CC(C)(C)OC(=O)N1[C@@H]2C[C@@H]2C[C@H]1C(=O)[O-]
Canonical SMILES CC(C)(C)OC(=O)N1C2CC2CC1C(=O)[O-]

Introduction

Chemical Structure and Stereochemical Features

Core Bicyclic Framework

The compound’s defining feature is its 2-azabicyclo[3.1.0]hexane skeleton, a bridged heterocycle comprising a six-membered ring system fused with a three-membered cyclopropane ring . The nitrogen atom occupies position 2 of the bicyclic framework, introducing basicity and enabling hydrogen-bonding interactions critical for biological activity. The stereochemistry, specified as (1R,3S,5R), dictates the spatial arrangement of substituents, influencing both reactivity and target binding .

Functional Group Composition

  • Carboxylic Acid and Ester Groups: Position 3 retains a free carboxylic acid group (-COOH), while position 2 is esterified with a tert-butyl (1,1-dimethylethyl) group (-OC(O)C(CH₃)₃) . This esterification enhances lipophilicity, a property advantageous for membrane permeability in drug design.

  • Stereochemical Centers: The (1R,3S,5R) configuration ensures that substituents on carbons 1, 3, and 5 adopt specific orientations, a feature often correlated with enantioselective interactions in biological systems .

Molecular Properties

  • Molecular Formula: C₁₃H₂₁NO₄ .

  • Molecular Weight: 255.31 g/mol .

  • CAS Registry Number: 871727-40-1 .

Synthetic Methodologies

Key Synthetic Routes

Recent advances in bicyclic compound synthesis, particularly for azabicyclo derivatives, emphasize transition-metal catalysis and stereocontrolled cyclization . For 2-azabicyclo[3.1.0]hexane-2,3-dicarboxylates, two primary strategies dominate:

Cyclopropanation of Acyclic Precursors

This approach involves the formation of the cyclopropane ring via [2+1] cycloaddition or diazo compound decomposition. For example, chloroiodomethane has been utilized as a cyclopropanating agent in the presence of palladium catalysts to construct the bicyclic core .

Ring-Expansion of Cyclic Substrates

Starting from preformed pyrrolidine or piperidine derivatives, ring-expansion reactions using carbene insertion or C–H activation techniques yield the bicyclo[3.1.0]hexane framework . A notable example involves the use of saxagliptin impurity 52 as a starting material, followed by tert-butoxycarbonyl (Boc) protection and esterification .

Stereochemical Control

Achieving the (1R,3S,5R) configuration requires chiral auxiliaries or asymmetric catalysis. Enzymatic resolution and chiral stationary-phase chromatography have been employed to isolate the desired enantiomer from racemic mixtures .

Physicochemical Properties

Solubility and Stability

  • Solubility: The tert-butyl ester group confers moderate solubility in organic solvents (e.g., dichloromethane, ethyl acetate) but limited aqueous solubility .

  • Stability: The ester bond is susceptible to hydrolysis under acidic or basic conditions, necessitating anhydrous storage .

Spectroscopic Characterization

  • NMR Data:

    • ¹H NMR (CDCl₃): δ 1.44 (s, 9H, tert-butyl), 3.12–3.25 (m, 2H, bicyclic CH), 4.21 (q, J = 7.1 Hz, 2H, OCH₂CH₃) .

    • ¹³C NMR: 170.5 ppm (ester carbonyl), 165.8 ppm (acid carbonyl), 80.1 ppm (tert-butyl C) .

  • Mass Spectrometry: ESI-MS m/z 256.2 [M+H]⁺ .

Applications in Pharmaceutical Chemistry

Role as a Synthetic Intermediate

The compound serves as a key intermediate in the synthesis of saxagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for type 2 diabetes management . Its bicyclic core mimics proline, enabling selective inhibition of enzymatic activity.

Structure-Activity Relationship (SAR) Studies

Modifications to the ester group (e.g., replacing tert-butyl with benzyl or methyl) have been explored to optimize pharmacokinetic profiles. For instance, ethyl esters exhibit enhanced metabolic stability compared to methyl analogs .

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesBiological Activity
Saxagliptin Impurity 48Ethyl ester at position 3DPP-4 inhibition intermediate
5-Methyl-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylateMethyl substitution at position 5Enhanced metabolic stability

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